molecular formula C28H53NO5Si B13859100 N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester

N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester

Cat. No.: B13859100
M. Wt: 511.8 g/mol
InChI Key: SUZGDZDOCHLGJE-UHFFFAOYSA-N
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Description

N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is a complex organic compound used primarily in scientific research. It is a derivative of Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is often utilized as an intermediate in the synthesis of various chemical substances and has applications in multiple fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester typically involves multiple stepsThe final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by blocking the lysine binding sites of plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This action helps in reducing fibrinolysis and stabilizing blood clots .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
  • N-(1,1-Dimethylethoxy)carbonyl N-(4-Hydroxymethylcyclohexyl)methyl-tranexamic Acid Methyl Ester

Uniqueness

N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C28H53NO5Si

Molecular Weight

511.8 g/mol

IUPAC Name

methyl 4-[[[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C28H53NO5Si/c1-27(2,3)34-26(31)29(19-22-14-16-24(17-15-22)25(30)32-7)18-21-10-12-23(13-11-21)20-33-35(8,9)28(4,5)6/h21-24H,10-20H2,1-9H3

InChI Key

SUZGDZDOCHLGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC(CC1)CO[Si](C)(C)C(C)(C)C)CC2CCC(CC2)C(=O)OC

Origin of Product

United States

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